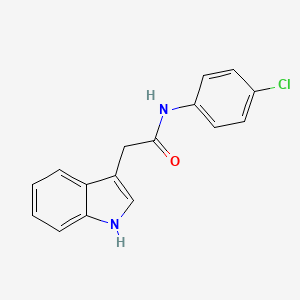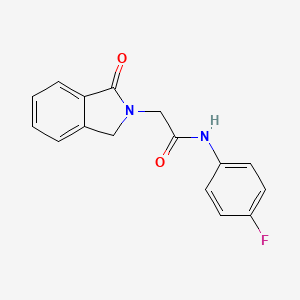
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAAO inhibitor, is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders.
作用機序
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor works by inhibiting the activity of this compound, which is responsible for the degradation of D-serine. D-serine is a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting this compound, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound inhibitor has significant effects on various biochemical and physiological processes. It has been found to enhance cognitive function, promote neuroprotection, and reduce oxidative stress. Additionally, this compound inhibitor has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in lab experiments is its specificity towards this compound. This allows for targeted inhibition of this compound without affecting other enzymes or neurotransmitters. However, one of the limitations of using this compound inhibitor is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
Include exploring the use of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor in combination with other drugs, investigating its effects on different animal models, and developing more potent and selective inhibitors. Additionally, the development of non-invasive imaging techniques for this compound activity could provide valuable insights into the mechanism of action of this compound inhibitor.
Conclusion
In conclusion, this compound inhibitor is a compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders. Its specificity towards this compound allows for targeted inhibition, leading to enhanced cognitive function and neuroprotection. While there are limitations to its use, the potential benefits of this compound inhibitor make it a promising area of research for the future.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor involves the condensation of 2,4-difluoroaniline and 1-oxo-1,3-dihydro-2H-isoindole-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibitor has been extensively studied for its potential in treating various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It works by inhibiting the activity of D-amino acid oxidase (this compound), an enzyme responsible for the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting this compound, D-serine levels are increased, leading to enhanced NMDA receptor activity and improved cognitive function.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-11-5-6-14(13(18)7-11)19-15(21)9-20-8-10-3-1-2-4-12(10)16(20)22/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSRFFDWVQOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)


![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)